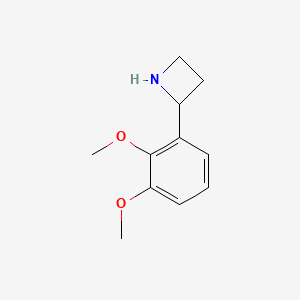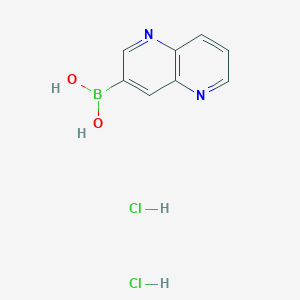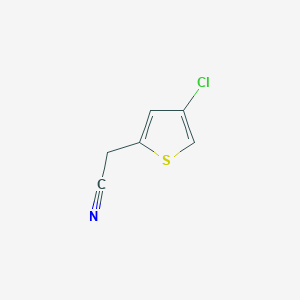
2-(4-Chlorothiophen-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorothiophen-2-yl)acetonitrile is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a chlorinated thiophene ring attached to an acetonitrile group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorothiophen-2-yl)acetonitrile typically involves the chlorination of thiophene followed by the introduction of an acetonitrile group. One common method involves the reaction of 4-chlorothiophene with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorothiophen-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Major Products Formed
Substitution: Formation of 2-(4-substituted-thiophen-2-yl)acetonitrile derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-(4-Chlorothiophen-2-yl)ethylamine.
Scientific Research Applications
2-(4-Chlorothiophen-2-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(4-Chlorothiophen-2-yl)acetonitrile is primarily related to its ability to interact with specific molecular targets. For instance, its derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways. The compound’s structure allows it to fit into the active sites of these enzymes, thereby blocking their activity and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Another compound with a chlorinated thiophene ring, used in anti-inflammatory research.
2-(4-Isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal: A compound with similar biological activities but different structural features.
Uniqueness
2-(4-Chlorothiophen-2-yl)acetonitrile stands out due to its unique combination of a chlorinated thiophene ring and an acetonitrile group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H4ClNS |
|---|---|
Molecular Weight |
157.62 g/mol |
IUPAC Name |
2-(4-chlorothiophen-2-yl)acetonitrile |
InChI |
InChI=1S/C6H4ClNS/c7-5-3-6(1-2-8)9-4-5/h3-4H,1H2 |
InChI Key |
OQOGGLIVTRADBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Cl)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


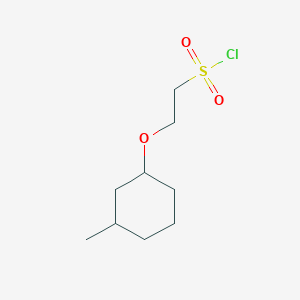
![(5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13531352.png)
![Rel-(3aS,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13531357.png)
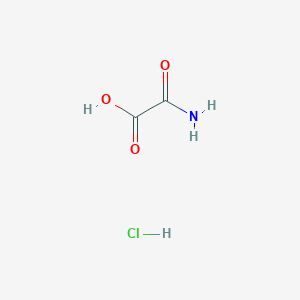


![tert-Butyl [3-(1-cyano-1-methylethyl)phenyl]carbamate](/img/structure/B13531381.png)

![n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine](/img/structure/B13531386.png)
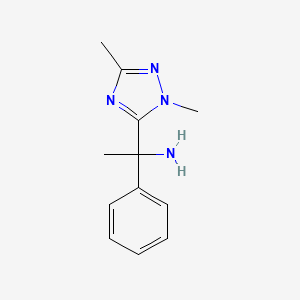
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13531408.png)
